
1-Chloro-4-(ethenesulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(vinylsulfinyl)benzene is an organic compound with the molecular formula C8H7ClOS It is a derivative of benzene, where a chlorine atom and a vinylsulfinyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a vinylsulfinyl group is introduced to the benzene ring in the presence of a suitable catalyst . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.
Industrial Production Methods
Industrial production of 1-Chloro-4-(vinylsulfinyl)benzene may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(vinylsulfinyl)benzene can undergo various chemical reactions, including:
Oxidation: The vinylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-(vinylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(vinylsulfinyl)benzene involves its interaction with various molecular targets. The vinylsulfinyl group can participate in nucleophilic and electrophilic reactions, influencing the reactivity and stability of the compound. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler derivative with only a chlorine substituent.
Vinylsulfinylbenzene: Lacks the chlorine atom but contains the vinylsulfinyl group.
1-Chloro-4-(methylsulfinyl)benzene: Similar structure but with a methylsulfinyl group instead of a vinylsulfinyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
63383-26-6 |
|---|---|
Molecular Formula |
C8H7ClOS |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
1-chloro-4-ethenylsulfinylbenzene |
InChI |
InChI=1S/C8H7ClOS/c1-2-11(10)8-5-3-7(9)4-6-8/h2-6H,1H2 |
InChI Key |
BSXNEQOQSHKCGF-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
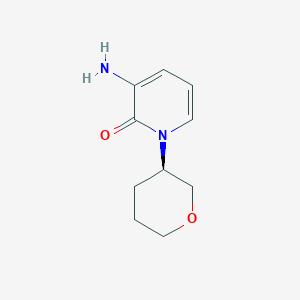
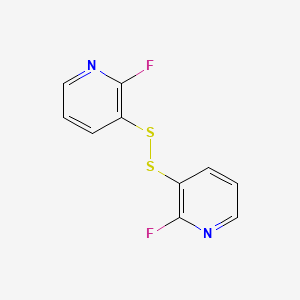
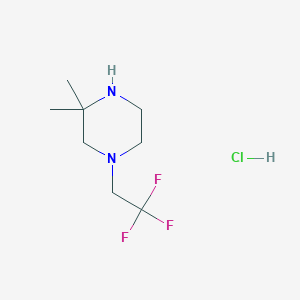
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
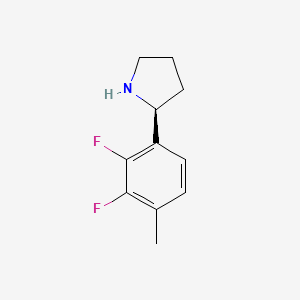
![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

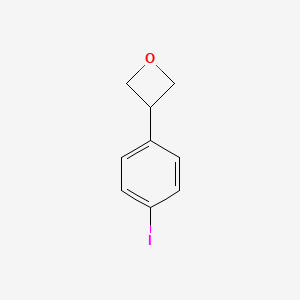
![Benzo[f]cinnoline](/img/structure/B12954418.png)
![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
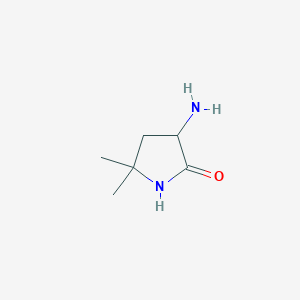
![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
